molecular formula C10H12O4 B6339045 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester CAS No. 1171921-54-2

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester

Cat. No.: B6339045
CAS No.: 1171921-54-2
M. Wt: 196.20 g/mol
InChI Key: XCIHSWIPGBHQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS 1171921-54-2) is a benzoic acid derivative ester supplied with a purity of more than 95% . This compound features a bifunctional structure, incorporating both a phenolic hydroxy group and a primary hydroxymethyl group on the aromatic ring, which makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The presence of multiple functional groups allows researchers to utilize this ester in various chemical transformations; the ester group can be hydrolyzed, the hydroxyl groups can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions. This makes it a potential key intermediate in the development of novel pharmaceutical compounds, functionalized materials, and complex organic molecules. As a specialty chemical, it is particularly useful for constructing combinatorial libraries and for probing structure-activity relationships in drug discovery programs . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-6-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5,11-12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIHSWIPGBHQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester

Esterification Routes to Ethyl Benzoate (B1203000) Derivatives

The formation of the ethyl ester functional group from the corresponding carboxylic acid, 2-hydroxy-6-hydroxymethyl-benzoic acid, is a critical step. However, the presence of substituents at both positions ortho to the carboxylic acid group introduces significant steric hindrance, which can impede standard esterification reactions. researchgate.net Methodologies must be chosen to overcome this challenge.

Direct Esterification Protocols

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer-Speier esterification. byjus.com This is a reversible reaction where an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.orgkhanacademy.org To drive the equilibrium towards the product ester, water is typically removed, or an excess of the alcohol reactant is used. byjus.com

For sterically hindered acids like 2,6-disubstituted benzoic acids, harsher conditions or more effective catalytic systems are often necessary to achieve reasonable yields. researchgate.net For instance, a procedure for a related compound, ethyl 4-(hydroxymethyl)benzoate, involves refluxing the starting acid in absolute ethanol (B145695) with concentrated sulfuric acid for an extended period. prepchem.com

Table 1: Comparison of Acid Catalysts for Direct Esterification of Benzoic Acids
CatalystSubstrateAlcoholConditionsYieldReference
Sulfuric Acid (H₂SO₄)4-(Hydroxymethyl)benzoic AcidEthanolReflux, 15 hHigh prepchem.com
p-Toluenesulfonic Acid (p-TSA)Myristic AcidIsopropanol343–403 K- researchgate.net
(NH₄)₆[MnMo₉O₃₂]·8H₂Op-Hydroxybenzoic AcidEthanolReflux, 2 h96.3% derpharmachemica.com
Ti₃AlC₂/SO₄²⁻Benzoic AcidEthanol120 °C, 34 h80.4% researchgate.net

Transesterification Strategies

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For the synthesis of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, this would typically involve the conversion of the corresponding methyl ester to the ethyl ester by treatment with ethanol. This method can be advantageous as the starting methyl ester may be more readily available or easier to synthesize than the final ethyl ester directly.

The reaction is an equilibrium process, and a large excess of the desired alcohol (ethanol) is used to shift the equilibrium towards the formation of the ethyl ester product. Acid catalysts like sulfuric acid or base catalysts like sodium ethoxide can be employed.

Enzymatic Esterification Approaches

Enzymatic methods offer a green and highly selective alternative to chemical catalysis. Lipases are commonly used enzymes for esterification reactions, often operating under mild conditions, which can be beneficial for sensitive substrates. nih.gov Immobilized lipases, such as Novozym 435 from Candida antarctica, are particularly effective and can be easily recovered and reused. nih.govresearchgate.net

These enzymatic reactions proceed by reversing the natural hydrolytic function of the lipase (B570770) in a non-aqueous or low-water environment. nih.gov The enzyme activates the carboxylic acid, which then reacts with the alcohol to form the ester. The mild reaction conditions can prevent side reactions and are compatible with various functional groups.

Table 2: Examples of Lipase-Catalyzed Ester Synthesis
EnzymeSubstrate (Acid)Substrate (Alcohol)SolventProductReference
Novozym 435 (Candida antarctica lipase B)(S)-AlcoholIsopropenyl acetateSolvent-freeEthyl (R)-acetoxybutanoate researchgate.net
Immobilized Rhizomucor miehei lipaseOleic AcidD-Fructose2-methyl-2-butanolFructose oleate nih.gov
Aspergillus niger lipaseLauric AcidD-Glucose2-methyl-2-butanol6-O-lauroyl-d-glucopyranose nih.gov

Introduction and Modification of Hydroxyl and Hydroxymethyl Functionalities on the Aromatic Ring

A plausible synthetic strategy involves starting with a simpler, commercially available precursor, such as ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate), and subsequently introducing the hydroxymethyl group at the C6 position. hmdb.cawikipedia.org

Regioselective Hydroxylation Techniques

The direct regioselective hydroxylation of an aromatic C-H bond is a challenging transformation. Modern methods often rely on transition-metal-catalyzed, directing-group-assisted C-H activation. For example, ruthenium(II)-catalyzed ortho-hydroxylation of ethyl benzoate has been reported, demonstrating the feasibility of C-H to C-O bond formation at the ortho position. researchgate.net Similarly, palladium-catalyzed protocols have been developed for the ortho-hydroxylation of other aromatic systems. ias.ac.in

However, applying these methods to a substrate that already contains directing groups, such as ethyl 2-hydroxy-6-methylbenzoate, to introduce a second hydroxyl group would require careful consideration of regioselectivity, as the existing substituents would influence the position of the new functional group.

Specific Hydroxymethylation Procedures

A more established route to introduce the C6-hydroxymethyl group onto a precursor like ethyl salicylate is a two-step formylation-reduction sequence.

Formylation: The introduction of a formyl group (-CHO) ortho to the phenolic hydroxyl group can be achieved through electrophilic aromatic substitution.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (B158193) (:CCl₂) as the electrophile. wikipedia.org The phenoxide ion attacks the dichlorocarbene, and after hydrolysis, an ortho-formyl group is introduced, yielding ethyl 2-hydroxy-6-formylbenzoate. allen.in The reaction typically favors ortho-substitution. wikipedia.orgallen.in

Duff Reaction: This method uses hexamine in an acidic medium (often glycerol (B35011) and boric acid or acetic acid) to formylate activated aromatic rings like phenols. wikipedia.org The reaction proceeds via an iminium ion intermediate and also preferentially directs the formyl group to the ortho position. wikipedia.org

Reduction: The resulting aldehyde, ethyl 2-hydroxy-6-formylbenzoate, can then be readily reduced to the corresponding primary alcohol (the hydroxymethyl group). Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) are highly effective for this transformation, selectively reducing the aldehyde without affecting the ester group. This final step yields the target molecule, this compound.

Transformations of Pendant Hydroxymethyl Groups

The hydroxymethyl group (-CH₂OH) attached to the aromatic ring of this compound is a versatile functional group that can undergo various chemical transformations to yield a range of derivatives. The reactivity of this benzylic alcohol allows for selective modifications, provided that the other functional groups (the phenolic hydroxyl and the ethyl ester) are either unreactive under the chosen conditions or are temporarily protected.

Key transformations of the pendant hydroxymethyl group include:

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, typically yield the corresponding aldehyde, 2-formyl-6-hydroxy-benzoic acid ethyl ester. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the group to a carboxylic acid, resulting in 2-carboxy-6-hydroxy-benzoic acid ethyl ester.

Conversion to Halide: The hydroxyl moiety can be substituted by a halogen atom (Cl, Br) to form a benzylic halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this conversion. The resulting 2-halomethyl derivative is a highly reactive intermediate, valuable for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Etherification: The hydroxymethyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a base to form an alkoxide, which then reacts with an alkyl halide. This transformation can be used to introduce different alkyl or aryl groups, modifying the compound's steric and electronic properties.

Esterification: The primary alcohol can be esterified by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions. This adds an ester group at the 6-position, creating a diester derivative of the parent molecule.

The table below summarizes potential reagents for these transformations.

TransformationReagent/CatalystProduct Functional Group
Oxidation (to Aldehyde) Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP)-CHO
Oxidation (to Carboxylic Acid) Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)-COOH
Conversion to Halide Thionyl Chloride (SOCl₂), Phosphorus Tribromide (PBr₃)-CH₂X (X=Cl, Br)
Etherification NaH followed by R-X (e.g., CH₃I)-CH₂OR
Esterification Acyl Chloride (RCOCl) / Pyridine-CH₂OCOR

Multi-Step Synthesis Design and Optimization for this compound

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning to ensure correct regiochemistry and functional group compatibility. The design of a multi-step synthesis involves considering the directing effects of the substituents and the order of the reactions. athabascau.catruman.edu

Sequential Reaction Strategies

A sequential or linear strategy is the most conventional approach to synthesizing complex molecules. truman.edu The order in which functional groups are introduced or modified is critical to the success of the synthesis. For the target molecule, the hydroxyl (-OH) and carboxyl (-COOH) groups are ortho/para-directing, while the hydroxymethyl (-CH₂OH) group is also an ortho/para director. libretexts.orglumenlearning.com

A plausible sequential synthesis could start from a simpler, commercially available precursor such as 2-hydroxy-6-methylbenzoic acid. The strategic steps would need to address several challenges, including preventing unwanted side reactions like the oxidation of the phenol (B47542) or the esterification of the phenol instead of the carboxylic acid.

Hypothetical Sequential Synthesis Route:

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenolic -OH group can interfere with subsequent reactions. It is often protected as an ether (e.g., a methyl or benzyl (B1604629) ether) to prevent its reaction in subsequent steps.

Selective Oxidation of the Methyl Group: The methyl group at the 6-position needs to be converted to a hydroxymethyl group. This is a challenging step, as benzylic oxidation can easily proceed to the aldehyde or carboxylic acid. A two-step process involving radical bromination to form a benzylic bromide, followed by hydrolysis, is a common method.

Esterification of the Carboxylic Acid: The carboxylic acid group is converted to an ethyl ester. The Fischer esterification, using ethanol in the presence of a strong acid catalyst (like H₂SO₄), is a standard method. This step must be performed when the more acidic phenolic hydroxyl is protected to ensure selectivity. truman.edu

Deprotection of the Phenolic Group: The protecting group on the phenolic oxygen is removed in the final step to yield the target compound.

The table below outlines this hypothetical strategy.

StepReactionReagentsPurpose
1 ProtectionBenzyl bromide, K₂CO₃Protect the phenolic -OH group from interfering with later steps.
2 Benzylic BrominationN-Bromosuccinimide (NBS), Benzoyl PeroxideIntroduce a handle for conversion to the hydroxymethyl group.
3 HydrolysisH₂O, NaHCO₃Convert the benzylic bromide to a benzylic alcohol.
4 Fischer EsterificationEthanol (EtOH), H₂SO₄ (cat.)Form the desired ethyl ester from the carboxylic acid. truman.edu
5 DeprotectionH₂, Pd/CRemove the benzyl protecting group to reveal the phenolic -OH.

Cascade and One-Pot Synthesis Developments

For this compound, a potential one-pot strategy could involve the tandem oxidation of a precursor followed by an in-situ reaction. acgpubs.org For example, starting from 2-hydroxy-6-methylbenzoic acid, a one-pot process might involve selective benzylic oxidation to the corresponding aldehyde, followed by immediate reduction to the hydroxymethyl group, and finally esterification, all within the same reaction flask by the sequential addition of reagents.

Developing such a process requires careful selection of reagents and conditions that are mutually compatible. For instance, an oxidation-Wittig process has been used to create α,β-unsaturated esters from diols in one pot. acgpubs.org A similar concept could be adapted, although the specific functionalities of the target molecule present unique challenges. The development of acid/base-steered cascade cyclizations in the synthesis of other benzoic acid derivatives highlights the potential for sophisticated one-pot methodologies. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves using less hazardous substances, employing renewable feedstocks, designing energy-efficient processes, and minimizing waste.

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful.

Solvent-Free Synthesis: Some reactions, such as the oxidation of benzyl alcohols to benzoic acids, can be performed under solvent-free or "neat" conditions. researchgate.net This approach can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions, potentially accelerating reactions and improving yields. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, techniques such as phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous media. For the synthesis of the target molecule, steps like the hydrolysis of a benzylic halide could be conducted in an aqueous system.

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

This indicates that the compound may be a novel substance, a rarely synthesized intermediate, or a compound whose analytical characteristics have not been published in readily accessible scientific literature. Without this foundational data, the generation of the requested article with the required level of scientific detail and accuracy is unachievable.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

An FT-IR spectrum of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester would be expected to show characteristic absorption bands for its various functional groups. A broad band would be anticipated in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl and the hydroxymethyl groups. A strong, sharp peak around 1700-1680 cm⁻¹ would be indicative of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities would likely appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

A data table of expected FT-IR peaks cannot be accurately compiled without experimental data.

Raman spectroscopy provides complementary information to FT-IR. For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the aromatic ring. Strong bands corresponding to the ring breathing modes and other C=C stretching vibrations would be expected. The C=O stretch of the ester would also be observable, although typically weaker than in the FT-IR spectrum.

Specific Raman shifts cannot be provided without experimental data.

Electronic Spectroscopy for Conjugation and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The benzene (B151609) ring in this compound, being a chromophore, would give rise to characteristic absorption bands in the ultraviolet region. The substitution pattern on the ring, including the hydroxyl, hydroxymethyl, and ethyl ester groups, would influence the position and intensity of these absorption maxima (λ_max).

An exact λ_max value cannot be determined without experimental analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₂O₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

A table showing the comparison between calculated and observed exact mass requires experimental data.

Elemental Composition Analysis for Compound Verification

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental makeup of a substance. This process is crucial for verifying the empirical formula of a newly synthesized or isolated compound. The analysis involves the combustion of a small, precisely weighed sample of the substance, followed by the quantitative determination of the resulting combustion products, typically carbon dioxide, water, and nitrogen oxides. From the masses of these products, the percentage composition of carbon, hydrogen, and nitrogen in the original compound can be calculated. The percentage of oxygen is often determined by difference.

For the compound this compound, the molecular formula has been established as C₁₀H₁₂O₄. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

The theoretical percentages of each element are as follows:

Carbon (C): 61.22%

Hydrogen (H): 6.16%

Oxygen (O): 32.62%

These calculated values serve as a benchmark against which experimentally determined data would be compared. A close correlation between the experimental and calculated percentages, typically within a margin of ±0.4%, is a strong indicator of the sample's purity and confirms the proposed molecular formula.

As of the latest literature review, specific experimental data from the elemental analysis of this compound has not been published. However, the theoretical values provide a critical reference for any future analytical work on this compound.

Below is a data table summarizing the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Weight (u)Percentage (%)
CarbonC12.01110120.1161.22
HydrogenH1.0081212.0966.16
OxygenO15.999463.99632.62
Total 196.102 100.00

Investigation of 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester As a Synthetic Intermediate

Precursor to Active Pharmaceutical Ingredients (APIs) and Related Analogues

The structural framework of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is embedded in various biologically active molecules, making it a key starting material for the synthesis of novel therapeutic agents. While direct examples of its use in commercially available drugs are not extensively documented, its potential is evident from the synthesis of related structures with significant pharmacological activities.

For instance, derivatives of salicylic (B10762653) acid are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The core structure of the title compound can be elaborated to produce a variety of API analogues. The phenolic hydroxyl and the hydroxymethyl group can be functionalized to introduce different pharmacophores, leading to compounds with potentially enhanced or novel biological activities. Research in this area often focuses on creating libraries of related compounds for high-throughput screening to identify new drug candidates.

The synthesis of complex bioactive molecules often involves multi-step processes where a versatile starting material is crucial. For example, the synthesis of compounds like fruquintinib, a targeted anticancer agent, involves key intermediates that share structural similarities with substituted hydroxybenzoic acids. tdcommons.org This highlights the importance of functionalized building blocks like this compound in the drug discovery and development pipeline.

Table 1: Potential API Analogues Derived from this compound

Derivative Class Potential Therapeutic Area Synthetic Modification
Salicylate (B1505791) AnaloguesAnti-inflammatory, AnalgesicModification of the hydroxymethyl and phenolic hydroxyl groups
Benzofuran DerivativesAnticancer, AntimicrobialIntramolecular cyclization reactions
Chromene DerivativesAntiviral, AnticancerAnnulation reactions involving the phenolic hydroxyl group

Building Block in Agrochemical and Fine Chemical Synthesis

In the realm of agrochemicals, the development of new pesticides with improved efficacy and reduced environmental impact is a continuous effort. The structural motifs present in this compound are found in certain classes of herbicides and insecticides. For example, some benzothiazole-containing compounds, which can be synthesized from benzoic acid derivatives, have shown potential as liquid crystals with applications in smart materials. nycu.edu.twuobasrah.edu.iqsciforum.net

Furthermore, the synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, which have demonstrated anti-juvenile hormone activity in insects, showcases the utility of substituted benzoic acid esters in creating potent insect growth regulators. researchgate.net The title compound, with its multiple functional groups, can serve as a scaffold to develop new agrochemical candidates through targeted modifications.

In the fine chemical industry, this compound can be used to produce a variety of specialty chemicals. Its derivatives could find applications as fragrances, UV absorbers, and antioxidants. The ability to selectively modify the different functional groups allows for the fine-tuning of the physicochemical properties of the resulting molecules to meet specific industrial requirements.

Role in the Preparation of Advanced Materials (e.g., Polymers, Liquid Crystal Materials)

The unique molecular architecture of this compound makes it an attractive monomer or precursor for the synthesis of advanced materials. The presence of both a hydroxyl and a hydroxymethyl group allows for its incorporation into polymer backbones through polycondensation or polyetherification reactions.

Salicylic acid-based polymers, such as poly(anhydride-esters), have been investigated as biodegradable materials for biomedical applications, including controlled drug delivery. nih.govresearchgate.net The incorporation of the title compound into such polymers could introduce additional functionality and modify the degradation profile and mechanical properties of the material. Polymers bearing activated esters, including salicylic acid derivatives, are also utilized for post-polymerization modification to create functional materials like glycopolymers. mdpi.com

In the field of liquid crystals, calamitic (rod-shaped) molecules are essential. The rigid aromatic core of this compound, when appropriately functionalized with long alkyl or alkoxy chains, can lead to the formation of mesophases. The synthesis of calamitic liquid crystals often involves the use of benzoic acid derivatives. nih.govnih.gov By extending the molecular structure through reactions at the hydroxyl and hydroxymethyl groups, it is possible to design and synthesize novel liquid crystalline materials with specific thermal and optical properties.

Derivatization Studies for Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its derivatives is a cornerstone of medicinal chemistry and agrochemical research, known as Structure-Activity Relationship (SAR) studies. This compound is an ideal scaffold for such investigations due to its three distinct functional groups that can be selectively manipulated.

The ethyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-hydroxy-6-hydroxymethyl-benzoic acid. This transformation is a common step in the synthesis of more complex molecules. The rate of hydrolysis can be influenced by the solvent system and temperature. chemicaljournals.comrsc.orgsserc.org.uk

The resulting carboxylic acid can then be re-esterified with a variety of alcohols to introduce different alkyl or aryl groups. This allows for the exploration of how the size and nature of the ester group affect the biological activity of the molecule.

Table 2: Representative Ester Derivatives for SAR Studies

Ester Group Rationale for Synthesis
Methyl EsterInvestigate the effect of a smaller alkyl group.
Isopropyl EsterIntroduce steric bulk near the carboxylic acid functionality.
Benzyl (B1604629) EsterExplore the impact of an aromatic moiety in the ester group. chemeo.com
Phenyl EsterStudy the electronic and steric effects of a direct aromatic connection.

The phenolic hydroxyl group is a key site for derivatization. It can undergo a variety of reactions, including etherification and esterification, to generate a wide range of analogues.

Etherification: Alkylation of the phenolic hydroxyl group to form ethers is a common strategy to modify the lipophilicity and hydrogen-bonding capacity of a molecule. This can be achieved using various alkyl halides or other alkylating agents in the presence of a base. The synthesis of vanillyl hexanoate, for example, demonstrates the enzymatic esterification of a phenolic compound. nih.gov

Esterification: The phenolic hydroxyl group can also be acylated to form esters. This transformation can alter the metabolic stability and bioavailability of the parent compound.

Table 3: Derivatives from Reactions at the Phenolic Hydroxyl Group

Reaction Type Reagent Product Class Potential Impact on Activity
EtherificationMethyl IodideMethoxy DerivativeIncreased lipophilicity, altered receptor binding.
EtherificationBenzyl BromideBenzyloxy DerivativeIntroduction of a bulky aromatic group.
EsterificationAcetic AnhydrideAcetoxy DerivativeProdrug strategy, modified solubility.
EsterificationBenzoyl ChlorideBenzoyloxy DerivativeEnhanced metabolic stability.

The hydroxymethyl group offers another avenue for structural diversification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents. Further oxidation can yield a dicarboxylic acid derivative. The oxidation of benzylic alcohols is a well-studied transformation. researchgate.netru.nlcopernicus.orgrsc.orgmdpi.com

Conversion to Halomethyl: The hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl) by reaction with reagents such as thionyl chloride. This reactive intermediate can then be used for further nucleophilic substitution reactions to introduce a variety of functionalities.

Table 4: Derivatives from Transformations of the Hydroxymethyl Moiety

Transformation Product Functional Group Potential for Further Synthesis
OxidationAldehydeSchiff base formation, Wittig reactions.
OxidationCarboxylic AcidAmide and ester formation.
HalogenationChloromethylNucleophilic substitution with amines, thiols, etc.
EtherificationAlkoxymethylAltered steric and electronic properties.

By systematically applying these derivatization strategies, researchers can generate a comprehensive library of compounds based on the this compound scaffold. The biological evaluation of these derivatives provides valuable insights into the structural requirements for optimal activity, guiding the design of more potent and selective molecules.

Computational and Theoretical Chemistry Studies on 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed mapping of the electron distribution and energy levels within 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. DFT calculations would be employed to determine the optimized ground-state geometry of this compound. By using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key structural parameters like bond lengths, bond angles, and dihedral angles can be precisely calculated. researchgate.netnih.gov

These calculations would also yield important electronic properties. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, hydroxymethyl, and ester groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data are illustrative examples based on typical values for similar phenolic compounds and are not from actual calculations on the target molecule.)

PropertyPredicted ValueSignificance
Dipole Moment (Debye)2.5 - 3.5Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
Total Energy (Hartree)-725 to -735Represents the molecule's stability; a lower energy indicates a more stable conformation.
Point GroupC1Suggests a lack of symmetry in the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the phenolic hydroxyl group, due to the presence of lone pairs and the π-system. The LUMO would likely be distributed over the carboxyl group of the ester and the benzene ring, which can accept electron density.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. unesp.br A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: The following data are illustrative examples based on typical values for similar phenolic compounds and are not from actual calculations on the target molecule.)

ParameterPredicted Energy (eV)Implication for Reactivity
HOMO Energy-6.5Indicates the electron-donating ability.
LUMO Energy-1.2Indicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hydroxymethyl and ethyl ester groups allows this compound to adopt various conformations. Understanding these conformations is vital as they can influence the molecule's biological activity and physical properties.

Conformational analysis would begin with a potential energy surface (PES) scan, systematically rotating the key dihedral angles (e.g., C-C-O-H of the hydroxymethyl group and C-C-O-C of the ester group) to identify stable conformers (local minima on the PES).

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time, typically in a simulated solvent environment like water or an organic solvent. ucl.ac.ukresearchgate.net By simulating the molecule's movements over nanoseconds, MD can reveal the preferred conformations in solution, the nature of intramolecular hydrogen bonding, and how the molecule interacts with its surroundings. ucl.ac.ukacs.org For this molecule, a key aspect to investigate would be the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen, which would significantly influence its preferred shape and reactivity.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra that are invaluable for experimental validation of the molecule's structure. dergipark.org.tr

Theoretical IR and Raman spectra would be generated by calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies, when properly scaled, can be compared with experimental spectra to assign specific vibrational modes to the observed peaks. researchgate.net For instance, the characteristic stretching frequencies for the O-H (hydroxyl and hydroxymethyl), C=O (ester), and C-O bonds would be identified.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: The following data are illustrative examples and not from actual measurements.)

Spectroscopic DataPredicted ValueExperimental ValueAssignment
IR Frequency (cm⁻¹)34503445O-H stretch (phenolic)
IR Frequency (cm⁻¹)17101705C=O stretch (ester)
¹H NMR Shift (ppm)10.510.4Phenolic -OH proton
¹³C NMR Shift (ppm)168167.5Ester C=O carbon

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed insights into reaction pathways and energetics. For this compound, one could investigate its synthesis, such as the Fischer esterification of the corresponding carboxylic acid. youtube.com

By mapping the potential energy surface of the reaction, computational chemists can identify the transition state(s)—the highest energy points along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. dnu.dp.uaresearchgate.net For the esterification reaction, this would involve modeling the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration steps. This analysis would clarify the reaction mechanism and identify the rate-determining step.

In Silico Design of Novel Derivatives

The insights gained from the computational studies described above can be leveraged for the in silico design of new derivatives of this compound with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are central to this process. fip.orgfip.org

By creating a library of virtual derivatives—for example, by modifying the substituents on the benzene ring or altering the ester group—and calculating key molecular descriptors for each, a QSAR model can be built. researchgate.netmdpi.com These models use statistical methods to correlate the calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular shape) with a specific activity or property of interest (e.g., binding affinity to a biological target). nih.gov

This approach allows for the rapid screening of thousands of potential derivatives, identifying candidates with the highest probability of success before committing to their chemical synthesis. For instance, if the goal is to design a derivative with increased biological activity, the QSAR model might suggest that adding an electron-withdrawing group at a specific position on the benzene ring would be beneficial. This data-driven approach significantly accelerates the drug discovery and materials design process.

Biological and Bioactivity Research Contexts of 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester

Natural Occurrence and Biosynthetic Pathways of Related Compounds

While 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester itself is not widely reported as a natural product in the reviewed literature, its core chemical structure is analogous to many compounds isolated from natural sources.

The substituted benzoic acid ethyl ester motif is present in various natural products. For instance, Ethyl 2,4,6-trihydroxybenzoate has been isolated from the plant Pueraria lobata (Kudzu). medchemexpress.com Another related compound, Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, also known as ethyl everninate, is a known constituent of the lichen Evernia prunastri. nih.gov These findings indicate that plants and microbes possess the enzymatic machinery to synthesize such aromatic esters, suggesting the potential for natural discovery of other closely related derivatives.

The ester linkage in compounds like this compound is susceptible to enzymatic modification. Lipases are commonly employed for both the hydrolysis and synthesis of such esters. For example, studies on the enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid have been successfully conducted using Candida antarctica lipase (B570770), demonstrating the utility of enzymes in modifying complex benzoate (B1203000) esters. researchgate.net Furthermore, enzymatic synthesis of cinnamic acid derivatives, which share structural similarities with benzoic acids, has been achieved using immobilized lipases like Novozym 435. nih.gov This biocatalytic approach allows for the creation of various ester derivatives under mild conditions. nih.gov

Investigation of Molecular Interactions and Target Binding

Research into the molecular interactions of hydroxy-substituted benzoic acid derivatives has revealed their potential to modulate the activity of several key enzymes.

Peroxidases: Benzoic acid derivatives have been investigated as inhibitors of peroxidases such as myeloperoxidase (MPO). Certain benzoic acid hydrazide analogs act as slow-tight binding inhibitors of MPO. nih.gov The mechanism of inhibition can involve the hydrolysis of the ester bond between the MPO heavy chain and the heme pyrrole (B145914) A ring, which leads to the ejection of the catalytic heme moiety and subsequent inactivation of the enzyme. nih.gov

Tyrosinase: Hydroxy-substituted benzoic acid derivatives are recognized as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net The presence and position of hydroxyl groups on the benzoic ring are crucial for inhibitory activity. nih.govnih.gov Kinetic studies have shown that these compounds can act through different inhibition mechanisms, including competitive and mixed-type inhibition. nih.govmdpi.com In some cases, the inhibitory potency of synthetic benzoic acid derivatives has been found to be significantly greater than that of the standard inhibitor, kojic acid. researchgate.netmdpi.com

DNA-dependent RNA polymerase: A class of benzoyl benzoic acid derivatives has been identified as inhibitors of the bacterial DNA-dependent RNA polymerase (RNAP). nih.govnih.gov These compounds function by disrupting the crucial protein-protein interaction between the RNAP core enzyme and the sigma (σ) factor, which is essential for the initiation of transcription. nih.gov This mechanism of action confers antibacterial properties to these molecules. nih.gov

Table 1: Examples of Enzyme Inhibition by Benzoic Acid Derivatives

Derivative Class Target Enzyme Observed Effect Inhibition Type / IC₅₀
Benzoic Acid Hydrazides Myeloperoxidase (MPO) Inactivation via heme release Slow-tight binding; Ki of 0.16 µM for 2-ABAH
Hydroxy-substituted Benzoic Acid Derivatives Tyrosinase Inhibition of melanin synthesis Competitive or Mixed-type; IC₅₀ values as low as 1.09 µM
Benzoyl Benzoic Acids Bacterial RNA Polymerase Inhibition of RNAP-sigma factor binding Inhibition of holoenzyme formation

Note: The data presented are for related compound classes and not specifically for this compound.

Specific receptor binding studies for this compound are not extensively documented. However, research on related hydroxybenzoic acid isomers suggests potential interactions with specific cellular receptors. For instance, certain dihydroxybenzoic acids (DHBA) have been identified as agonists for hydroxycarboxylic acid receptors (HCA₂), which are involved in regulating lipolysis in adipocytes. nih.gov Activation of these G protein-coupled receptors can influence metabolic pathways, indicating a potential, though unconfirmed, area of bioactivity for related structures. nih.gov

Antimicrobial Activity Evaluation

Benzoic acid and its derivatives, including esters, are well-known for their antimicrobial properties and have been used as preservatives. nih.govresearchgate.net Their activity is attributed to their ability to disrupt cellular homeostasis in microorganisms. mdpi.com

Various benzoic acid esters have also shown significant antifungal activity. In a study evaluating 23 different ester derivatives of benzoic and cinnamic acids, several compounds exhibited potent effects against the opportunistic fungal pathogen Candida albicans. nih.gov The minimum inhibitory concentration (MIC) values varied depending on the specific substitutions on the aromatic ring and the nature of the ester group, with some derivatives showing MICs as low as 128 µg/mL. nih.gov The development of novel benzoic acid derivatives continues to be an active area of research for identifying compounds with improved antifungal properties, potentially targeting fungal-specific enzymes like cytochrome P450 (CYP53). nih.gov

Table 2: Examples of Antimicrobial Activity of Benzoic Acid Derivatives

Compound/Derivative Class Target Organism Activity Metric (MIC)
p-Hydroxybenzoic Acid Esters Escherichia coli Activity increases with alkyl chain length
Benzoic Acid Esters Candida albicans 128 - 256 µg/mL
Benzoyl Benzoic Acid Derivatives Staphylococcus epidermidis As low as 0.5 µg/mL
Hydroxybenzoic Acid Derivatives Staphylococcus aureus 125 µg/mL
Hydroxybenzoic Acid Derivatives Escherichia coli 100 µg/mL

Note: MIC (Minimum Inhibitory Concentration) values are representative for the compound classes against the specified microorganisms and may not reflect the activity of this compound itself. nih.govnih.govmdpi.com

Antibacterial Efficacy

There is currently no available scientific literature detailing the antibacterial efficacy of this compound against any tested bacterial strains. Consequently, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity can be provided.

Antifungal Efficacy

Similarly, research on the antifungal properties of this compound has not been published in the accessible scientific literature. Therefore, its efficacy against fungal pathogens remains uninvestigated, and no data tables on its antifungal activity can be compiled.

Other Exploratory Biological Activities (e.g., Anti-inflammatory, Anti-arthritic, Anticonvulsant)

There is a lack of published research on the exploratory biological activities of this compound, including its potential anti-inflammatory, anti-arthritic, and anticonvulsant effects. While derivatives of benzoic acid have been investigated for such properties, no specific studies have focused on this particular ester. As a result, no research findings or data are available to report for these activities.

Environmental Impact and Sustainable Synthesis of 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester

Life Cycle Assessment of Production Pathways

A comprehensive Life Cycle Assessment (LCA) for 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester would evaluate the environmental impacts associated with all stages of its existence, from raw material extraction to final disposal. While specific LCA data for this particular compound is not extensively available in public literature, a qualitative assessment can be constructed based on the production of similar aromatic compounds and esters. nih.govnih.govethz.ch

The production of a fine chemical like this ester typically involves multiple synthesis steps, starting from basic petrochemical feedstocks. ethz.ch The environmental impact is often dominated by the energy required for these transformations and the production of precursor chemicals. ethz.ch

Key Stages and Potential Environmental Hotspots:

Raw Material Acquisition: The synthesis would likely start from simpler aromatic precursors, such as derivatives of toluene (B28343) or benzene (B151609). The production of these precursors from crude oil is energy-intensive and associated with significant greenhouse gas emissions.

Chemical Synthesis: The multi-step synthesis would involve various reagents and solvents. The environmental impact of this stage is heavily dependent on the chosen synthetic route. Factors contributing to the environmental burden include:

Energy Consumption: Heating, cooling, and separation processes are often energy-intensive. ethz.ch

Solvent Use: Organic solvents can contribute to volatile organic compound (VOC) emissions and may be toxic.

Reagent Toxicity: The use of hazardous reagents poses risks to human health and the environment.

Purification: Chromatography and crystallization are common purification methods that can generate significant solvent waste.

End-of-Life: The biodegradability and potential for bioaccumulation of the compound and its byproducts are important considerations.

A hypothetical comparison of production pathways could be modeled to assess their relative environmental performance. For instance, a traditional synthesis route might be compared against a biocatalytic or green chemistry-based approach.

Hypothetical LCA Comparison of Synthesis Routes

Impact CategoryTraditional Synthesis (kg CO2 eq./kg product)Biocatalytic Synthesis (kg CO2 eq./kg product)
Global Warming Potential15 - 255 - 10
Acidification Potential0.1 - 0.20.02 - 0.05
Eutrophication Potential0.05 - 0.10.01 - 0.03
Smog Formation Potential0.5 - 1.00.1 - 0.3

This table presents hypothetical data for illustrative purposes, as specific LCA studies on this compound are not publicly available.

Waste Stream Management and Valorization

The synthesis of this compound will inevitably generate waste streams that require careful management. The nature and volume of this waste are highly dependent on the synthetic pathway.

Common Waste Streams in Ester Synthesis:

Spent Solvents: Solvents used for reactions and purification constitute a major waste stream. Sustainable practices would involve solvent recycling or the use of greener solvents.

Byproducts: Side reactions can lead to the formation of unwanted byproducts. For instance, in esterification reactions, water is a common byproduct. Other byproducts may be more hazardous and require specific disposal methods.

Unreacted Starting Materials: Incomplete reactions lead to the presence of starting materials in the waste stream. Optimizing reaction conditions can minimize this.

Spent Catalysts: If a catalyst is used, its recovery and reuse are crucial for a sustainable process. Heavy metal catalysts, in particular, pose significant environmental risks if not handled properly. nih.gov

Waste Valorization Opportunities:

Valorization involves converting waste streams into valuable products. For the synthesis of this ester, potential valorization strategies could include:

Byproduct Conversion: Investigating the potential to convert major byproducts into other useful chemicals.

Solvent Recovery: Implementing distillation and other techniques to recover and reuse solvents.

Catalyst Regeneration: Developing methods to regenerate and reuse catalysts to reduce waste and cost.

Atom Economy and E-Factor Analysis in Synthetic Processes

Green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) are essential for evaluating the efficiency and environmental impact of a synthetic process. scranton.eduprimescholars.com

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. scranton.edunih.gov An ideal reaction would have an atom economy of 100%.

E-Factor is a more holistic metric that considers the total amount of waste generated per kilogram of product. researchgate.net A lower E-Factor indicates a more environmentally friendly process.

Hypothetical Synthetic Pathway and Analysis:

A plausible, though simplified, two-step synthesis of this compound could involve the hydroxymethylation of a salicylic (B10762653) acid ester.

Step 1: Esterification of 2-Hydroxy-6-methylbenzoic acid 2-Hydroxy-6-methylbenzoic acid + Ethanol (B145695) --(H+)--> Ethyl 2-hydroxy-6-methylbenzoate + H₂O

Step 2: Hydroxymethylation of Ethyl 2-hydroxy-6-methylbenzoate Ethyl 2-hydroxy-6-methylbenzoate + Formaldehyde --(Base)--> this compound

Atom Economy Calculation (Illustrative)

ReactantMolecular Weight ( g/mol )Atoms in Product
Ethyl 2-hydroxy-6-methylbenzoate180.20C₁₀H₁₂O₃
Formaldehyde30.03CH₂O
Total Reactant Mass 210.23
Product (this compound) 196.20 C₁₁H₁₄O₄
Atom Economy (%) (196.20 / 210.23) * 100 ~93.3%

This calculation is for a hypothetical addition reaction in the second step and serves for illustrative purposes.

E-Factor Analysis (Illustrative)

The E-Factor would be calculated as: E-Factor = (Total Mass of Waste) / (Mass of Product)

Waste would include byproducts, unreacted reagents, solvent losses, and process aids.

Comparison of Synthetic Routes using Green Metrics

MetricTraditional RouteGreener Alternative
Atom Economy 50-70%>90%
E-Factor 10-50<5
Solvent Use High (e.g., chlorinated solvents)Low or green solvents (e.g., water, supercritical CO₂)
Catalyst Stoichiometric, often toxic reagentsCatalytic, recyclable

This table presents a generalized comparison to illustrate the principles of green chemistry in the context of the target compound's synthesis.

By focusing on pathways with high atom economy and low E-factors, the environmental impact of producing this compound can be significantly minimized. Future research should focus on developing catalytic and solvent-free methods to synthesize this and similar compounds. epa.gov

Emerging Research Frontiers and Future Directions for 2 Hydroxy 6 Hydroxymethyl Benzoic Acid Ethyl Ester

Chemoinformatic and AI-Driven Discovery and Optimization

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery and materials science. polyphenols-site.comnih.govcas.org For 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, these computational tools offer a powerful approach to unlock its full potential.

Predictive Modeling and Virtual Screening: AI algorithms, particularly machine learning, can analyze vast datasets of compounds to predict the biological activities and physicochemical properties of novel molecules like this compound. polyphenols-site.com By constructing quantitative structure-activity relationship (QSAR) models, researchers can forecast its potential as a therapeutic agent, for instance, by comparing its structural motifs to known bioactive compounds. nih.gov Virtual screening of large chemical libraries could identify molecules with similar architecture, providing insights into potential biological targets and mechanisms of action. polyphenols-site.com

Table 1: Potential Applications of Chemoinformatics and AI in the Study of this compound

Application AreaChemoinformatic/AI ToolPotential Outcome
Drug Discovery Machine Learning, QSARPrediction of bioactivity, identification of potential drug targets. polyphenols-site.comnih.gov
Virtual ScreeningDiscovery of structurally related compounds with known biological effects. polyphenols-site.com
Generative ModelsDesign of novel derivatives with improved therapeutic properties. cas.org
Materials Science Molecular Dynamics SimulationsPrediction of self-assembly behavior and material properties.
AI-driven property predictionOptimization of derivatives for specific material applications.

Exploration in Supramolecular Chemistry and Self-Assembly

The unique arrangement of functional groups in this compound—a hydroxyl group, a hydroxymethyl group, and an ethyl ester on a benzene (B151609) ring—makes it an intriguing candidate for studies in supramolecular chemistry and self-assembly. These fields focus on the spontaneous organization of molecules into ordered structures through non-covalent interactions. acs.org

Hydrogen Bonding and π-π Stacking: The hydroxyl and hydroxymethyl groups are capable of forming strong hydrogen bonds, which can act as directional guides for self-assembly. rsc.org The aromatic ring provides a platform for π-π stacking interactions, further stabilizing supramolecular structures. acs.orgnih.gov The interplay of these forces could lead to the formation of well-defined nanostructures such as nanofibers, nanotubes, or vesicles. acs.orgjetir.org The ester group, being less polar, can influence the packing and solubility of the resulting assemblies.

Hierarchical Structures: By carefully controlling experimental conditions such as solvent, temperature, and concentration, it may be possible to direct the self-assembly of this compound into complex, hierarchical structures. Such controlled self-assembly is a cornerstone of creating functional nanomaterials with applications in areas like catalysis, sensing, and drug delivery. nih.gov

Applications in Advanced Analytical Probes and Sensors

The development of highly sensitive and selective analytical probes and sensors is crucial for various fields, including environmental monitoring and medical diagnostics. The structural backbone of this compound, which is related to salicylic (B10762653) acid, suggests its potential as a scaffold for such applications.

Fluorogenic Chemosensors: Salicylic acid and its derivatives have been successfully employed in the design of fluorescent sensors. rsc.orgnih.govnih.gov By incorporating a fluorophore into the structure of this compound or by leveraging its intrinsic fluorescence, it could be developed into a "turn-on" or "turn-off" sensor for specific analytes. The hydroxyl and hydroxymethyl groups offer convenient points for chemical modification to tune the sensor's selectivity and sensitivity. For instance, these groups could be modified to create binding sites for metal ions, anions, or biologically relevant molecules.

Table 2: Potential Sensor Applications Based on a Modified this compound Scaffold

Target AnalyteSensor Design PrinciplePotential Application
Metal Ions Chelation by hydroxyl and modified hydroxymethyl groups leading to a change in fluorescence.Environmental monitoring of heavy metals.
Biomolecules Specific binding interactions (e.g., hydrogen bonding, electrostatic) with a modified scaffold. rsc.orgMedical diagnostics, bioimaging. nih.gov
pH Changes in the protonation state of the phenolic hydroxyl group affecting fluorescence.Monitoring pH in biological systems.

Development of Novel Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental tool in biotechnology and medicine. mdpi.com The functional groups present in this compound provide handles for its covalent attachment to proteins, nucleic acids, and other biologically relevant molecules.

Targeting Hydroxyl and Carboxyl Groups: The hydroxyl and hydroxymethyl groups can be targeted for conjugation. rsc.orgnih.gov For instance, the hydroxyl groups can be activated to react with amines on a protein. nih.gov Alternatively, the ester group can be hydrolyzed to a carboxylic acid, which is a common target for bioconjugation reactions, often through the formation of an active ester that can then react with primary amines on biomolecules. rsc.orgbiosyn.com

Linker Chemistry: The development of novel linkers that can be attached to the this compound core would expand its utility in bioconjugation. These linkers could be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the molecule within a biological system.

Interdisciplinary Research with Materials Science and Nanotechnology

The intersection of chemistry with materials science and nanotechnology offers exciting opportunities for creating advanced materials with novel properties and functionalities. The self-assembly properties and potential for chemical modification of this compound make it a promising building block in these interdisciplinary fields.

Functional Polymers and Nanomaterials: This compound could be used as a monomer or a functionalizing agent in the synthesis of polymers. nih.govmdpi.com For example, it could be incorporated into polyester or polyamide chains, imparting specific properties such as antimicrobial activity or enhanced thermal stability. acs.org The self-assembly of this molecule could also be exploited to create organic nanomaterials with defined shapes and sizes for applications in nanoelectronics or drug delivery systems. nih.gov

Surface Functionalization: The hydroxyl and potential carboxyl groups of this compound could be used to functionalize the surfaces of various materials, including nanoparticles and bulk substrates. taylorfrancis.com This surface modification could alter the material's properties, such as its hydrophilicity, biocompatibility, or catalytic activity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-hydroxy-6-hydroxymethyl-benzoic acid ethyl ester?

  • Answer: The compound is synthesized via esterification of the corresponding benzoic acid derivative (e.g., 2-hydroxy-6-hydroxymethyl-benzoic acid) with ethanol under acidic catalysis. A common method involves refluxing with concentrated sulfuric acid (0.5–2% w/w) at 60–80°C for 4–8 hours. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitoring via TLC (Rf ~0.5 in ethyl acetate) ensures reaction completion .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Answer:

  • NMR Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.3–4.5 ppm for ester OCH₂, δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl) confirm the ester and aromatic backbone.
  • GC-MS: Retention time and fragmentation patterns (e.g., m/z 166 for molecular ion) verify identity.
  • FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H) validate functional groups .


Q. What safety protocols are recommended for laboratory handling?

  • Answer: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse with water for 15 minutes. Store in amber glass containers at 2–8°C, away from oxidizing agents. Follow GHS hazard codes (H315: skin irritation; H319: eye irritation) as per SDS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed acids or dimerized esters?

  • Answer:

  • Catalyst Screening: Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to reduce side reactions.
  • Water Removal: Use molecular sieves (3Å) or azeotropic distillation (toluene/water) to shift equilibrium toward ester formation.
  • Temperature Gradients: Stepwise heating (60°C → 80°C) improves yield while avoiding decomposition. Conflicting data on optimal ethanol stoichiometry (1.5–3.0 eq.) necessitates DoE (Design of Experiments) to resolve .

Q. How do substituent positions on the aromatic ring influence reactivity in electrophilic substitution reactions?

  • Answer: The hydroxyl and hydroxymethyl groups are strong ortho/para-directors. Nitration (HNO₃/H₂SO₄) predominantly yields 3-nitro derivatives, while sulfonation (SO₃/H₂SO₄) favors para-sulfonic acid formation. Competitive alkylation (e.g., Friedel-Crafts) is hindered by steric effects from the ethyl ester. DFT calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity .

Q. What methodologies resolve discrepancies in reported antioxidant activity (e.g., DPPH IC₅₀ ranging from 50–200 μM)?

  • Answer:

  • Assay Standardization: Use Trolox as a reference and control pH/temperature rigorously.
  • Impurity Profiling: HPLC-UV (220 nm) quantifies residual starting materials (e.g., benzoic acid) that may scavenge radicals.
  • Cell-Based Models: Compare ROS inhibition in HepG2 vs. RAW264.7 cells to assess cell-type specificity .

Q. How can metabolic stability and CYP450 interactions be evaluated for pharmacological applications?

  • Answer:

  • Microsomal Incubations: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to quantify IC₅₀ values.
  • Metabolite ID: HRMS (Q-TOF) identifies hydroxylated or demethylated metabolites .

Data Contradiction Analysis

Q. Why do studies report conflicting yields (60–90%) for the same synthetic route?

  • Answer: Variability arises from:

  • Purity of Starting Materials: Commercial 2-hydroxy-6-hydroxymethyl-benzoic acid often contains 5–10% dihydroxy impurities.
  • Catalyst Aging: Reused H₂SO₄ may absorb moisture, reducing activity.
  • Workup Differences: Aqueous washes (NaHCO₃ vs. NaCl) impact ester recovery. Replicate studies with controlled variables (e.g., fresh catalyst, anhydrous ethanol) are critical .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (H₂SO₄)1.0% w/w>80% yield; <5% hydrolysis
Reaction Temperature70–75°CMinimizes dimerization
Ethanol Stoichiometry2.5 eq.Balances equilibrium shift
Purification MethodSilica gel chromatographyPurity >98% (HPLC)

Table 2. Analytical Benchmarks for Quality Control

TechniqueCritical ParametersAcceptance CriteriaReference
¹H NMR (CDCl₃)δ 4.3 ppm (OCH₂CH₃)Integral ratio matches structure
GC-MS (EI mode)m/z 166 (M⁺·)Base peak intensity >80%
HPLC-UV (C18 column)Retention time: 8.2 minResolution ≥1.5 from impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.